![molecular formula C19H18BrClN2O2 B2432540 5-bromo-2-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955706-03-3](/img/structure/B2432540.png)
5-bromo-2-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
“5-bromo-2-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic compound . Unfortunately, there is limited information available about this specific compound.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out . Without specific information on the reactions this compound undergoes, it’s challenging to provide a detailed chemical reactions analysis .Scientific Research Applications
Sigma Receptor Ligands
One of the notable applications of this compound is its role as a ligand for sigma receptors. 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, a closely related compound, has been identified as a highly potent and selective ligand for the sigma(2) receptor. This finding is significant in the context of sigma receptor studies, where the compound's affinity and selectivity are influenced by structural modifications in the tetrahydroisoquinoline and benzamide segments. These modifications have been shown to impact the affinity for sigma receptors, with specific changes leading to a decrease or increase in affinity depending on the receptor subtype and the structural alteration made (Xu, Lever, & Lever, 2007).
Ligand Binding Affinity and Selectivity
Further investigations into tetrahydroisoquinolinyl benzamides, including compounds similar to 5-bromo-2-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, revealed insights into their binding affinity and selectivity for sigma receptors. Studies demonstrated that the location of nitrogen within a constrained ring system is crucial for exceptional sigma(2) receptor binding affinity and selectivity. This aspect underscores the importance of molecular structure in determining the interaction with specific receptor subtypes (Fan, Lever, & Lever, 2011).
Potential in Antitumor Applications
Compounds structurally related to 5-bromo-2-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide have been investigated for their potential in antitumor applications. Specifically, quinazolin-4-one derivatives, sharing structural features with the compound , have shown high growth-inhibitory activity and possess unique biochemical characteristics relevant to cancer treatment, such as non-phase specific cell-cycle arrest. Enhancements in water solubility of these compounds, a key factor for in vivo applications, have been achieved through structural modifications (Bavetsias et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-chloro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2O2/c1-2-18(24)23-8-7-12-3-5-15(9-13(12)11-23)22-19(25)16-10-14(20)4-6-17(16)21/h3-6,9-10H,2,7-8,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAWPPVULGOCEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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